
GHRP-6 Acetate
Overview
Description
GHRP-6 Acetate (Growth Hormone-Releasing Peptide-6) is a synthetic hexapeptide (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) derived from met-enkephalin, designed to stimulate growth hormone (GH) secretion via the ghrelin receptor (GHSR1a) . It acts as a growth hormone secretagogue (GHS) by binding competitively to the orthosteric site of the receptor, sharing structural and functional overlap with endogenous ghrelin . Key properties include:
- Mechanism: Binds GHSR1a, triggering intracellular calcium mobilization and GH release via PKCσ-mediated CREB phosphorylation .
- Effects: Stimulates GH secretion, increases appetite (via ghrelin pathway), enhances lean muscle mass, and exhibits cytoprotective (cardio-, neuro-, and hepatoprotective) properties .
- Pharmacokinetics: Detection window in serum is ~2 hours post-administration, shorter than in urine (6 hours) .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of GHRP-6
The core preparation method for GHRP-6 involves FMOC-based SPPS, a standardized approach for generating peptides with unnatural D-amino acids. The peptide sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ is assembled on a resin, with strategic coupling of protected amino acids .
Resin Selection and Initial Loading
The synthesis begins with a rink amide resin, which provides the C-terminal amide group upon cleavage. The first amino acid, lysine (pre-modified as FMOC-Lys(Boc)-OH), is loaded onto the resin using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). The Boc (tert-butyloxycarbonyl) group protects the lysine side chain during subsequent reactions .
Sequential Amino Acid Coupling
The peptide chain is elongated from C- to N-terminus using the following steps:
-
FMOC Deprotection : The FMOC group is removed with 20% piperidine in dimethylformamide (DMF).
-
Activation and Coupling : Each subsequent FMOC-protected amino acid (D-Phe, Trp, Ala, D-Trp, His) is activated with HBTU/DIPEA and coupled to the resin-bound chain.
-
Washing : Residual reagents are removed using DMF and dichloromethane (DCM).
D-amino acids (D-Trp and D-Phe) are incorporated at positions 2 and 5 to enhance metabolic stability and receptor binding affinity .
Cleavage and Side-Chain Deprotection
After full sequence assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5 v/v). This step simultaneously removes side-chain protecting groups (e.g., Boc from lysine). The crude peptide is precipitated in cold diethyl ether and lyophilized .
Purification and Acetate Salt Formation
Reverse-Phase HPLC Purification
The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of water-acetonitrile (0.1% TFA). Typical conditions include:
Parameter | Specification |
---|---|
Column | Vydac Everest C18 (250 × 4.6 mm) |
Gradient | 10–75% acetonitrile over 45 min |
Flow Rate | 1 mL/min |
Detection | UV at 220 nm |
Purity | ≥98% (confirmed by analytical HPLC) |
Fractions containing GHRP-6 are pooled and lyophilized to yield the TFA salt form.
Acetate Salt Conversion
To produce GHRP-6 acetate, ion exchange is performed by dissolving the TFA salt in acetic acid (0.1–1.0 M) and lyophilizing. Alternatively, the peptide is purified using an acetate buffer (pH 4.5–5.5) during HPLC, directly yielding the acetate form. The final product is characterized by:
Property | Value |
---|---|
Molecular formula | C₄₆H₅₆N₁₂O₆·C₂H₄O₂ |
Molecular weight | 1053.17 g/mol |
Appearance | White crystalline solid |
Purity | ≥98% (HPLC) |
Storage | -20°C, desiccated |
Commercial suppliers, such as Cayman Chemical, validate these parameters via LC/MS and MALDI-TOF .
Analytical Characterization
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight:
Purity and Stability
Analytical HPLC with UV detection at 220 nm ensures the absence of deletion sequences or side products. Accelerated stability studies indicate that this compound remains stable for ≥24 months at -20°C, with degradation products (e.g., oxidized tryptophan) accounting for <2% under recommended storage conditions .
Comparative Analysis of Synthesis Protocols
While SPPS is the dominant method, variations exist in resin types, coupling reagents, and purification buffers. For example:
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Resin Choice : Wang resin vs. rink amide resin (the latter simplifies C-terminal amidation).
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Coupling Reagents : HBTU vs. O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), with HATU offering higher coupling efficiency for sterically hindered D-amino acids .
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Salt Form : TFA vs. acetate (the latter reduces potential cytotoxicity in biological assays) .
Challenges and Optimization Strategies
Side Reactions
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Tryptophan Oxidation : Minimized by performing reactions under inert gas (N₂) and using antioxidants (e.g., 0.1% thioglycolic acid) in cleavage cocktails.
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Incomplete Coupling : Addressed by double coupling steps for D-amino acids (e.g., D-Trp and D-Phe) .
Scalability
Industrial-scale production employs continuous-flow SPPS systems, reducing solvent use by 40% and synthesis time by 30% compared to batch methods .
Chemical Reactions Analysis
Acylation Reactions with Polymer Matrices
GHRP-6 undergoes acylation when formulated with poly(lactide-co-glycolide) (PLGA), a biodegradable polymer used in sustained-release drug delivery systems. Key findings include:
This reaction highlights formulation challenges, as acylation compromises therapeutic efficacy.
Key Synthetic Reactions:
- Lactam Bridge Formation : α- and β-amino γ-lactams (Agl/Bgl) were introduced at positions 3 (Ala) and 5 (D-Phe) using cyclic sulfamidates and microwave-assisted annulation .
- Receptor Binding Modulation :
Example Analogs and Binding Affinities:
Position Modified | Analog Structure | GHS-R1a IC₅₀ (μM) | CD36 IC₅₀ (μM) |
---|---|---|---|
Ala³ | Hw-(R)-Agl-WfK-NH₂ | 3.4 | 1.2 |
D-Phe⁵ | HWAW-(S)-Bgl-K-NH₂ | 0.8 | 5.6 |
These modifications demonstrate how conformational constraints alter receptor interaction profiles .
Degradation and Stability
GHRP-6 Acetate exhibits sensitivity to hydrolytic degradation and temperature :
- Lyophilized Form : Stable for 36 months at -20°C .
- Solution Stability : Degrades within 3 months at -20°C, with potency loss linked to peptide bond hydrolysis .
- Critical Factors :
Receptor Binding Kinetics
While primarily pharmacological, GHRP-6’s interaction with GHS-R1a involves non-covalent binding :
- Kd for Ghrelin Receptor : 260 nM .
- Calcium Mobilization : EC₅₀ = 4.5 nM in GHS-R1a-expressing cells .
- Allosteric Effects : Acts as a negative modulator of ghrelin signaling at high concentrations .
Synergistic Reactions with Endogenous Factors
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on growth hormone release and potential therapeutic applications.
Medicine: Explored for its anabolic properties and potential in treating growth-related disorders.
Industry: Used in research and development of growth hormone-related drugs.
Mechanism of Action
- GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
- Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
- Molecular targets include GHSR and downstream signaling pathways.
Comparison with Similar Compounds
GHRP-2
- Structural Similarity : Shares a hexapeptide backbone but lacks the appetite-stimulating effects of GHRP-6 .
- Pharmacokinetics : Longer serum detection window (8 hours vs. GHRP-6’s 2 hours) despite similar urinary elimination .
- Applications : Preferred in clinical settings where appetite modulation is undesirable.
Hexarelin
- Structure : Synthetic hexapeptide with structural similarity to GHRP-6 but lacks ghrelin-mediated appetite stimulation .
- Mechanism : Binds GHSR1a but induces stronger intracellular Ca²⁺ influx compared to GHRP-6 .
Parameter | GHRP-6 | Hexarelin |
---|---|---|
Appetite Stimulation | High (via ghrelin) | Negligible |
Cortisol Elevation | Yes | No |
Detection Window | 2 hours (serum) | Not reported |
Ipamorelin
- Structure : Derived from GHRP-1, lacking the central Ala-Trp sequence .
- Efficacy : Matches GHRP-6’s GH-releasing potency without affecting ACTH, cortisol, or other pituitary hormones .
- Advantage : Superior safety profile due to selective GH stimulation.
MK-677 (Ibutamoren)
- Structure: Non-peptide, orally active GHS.
- Potency : Comparable to GHRP-6 in GH release but with prolonged half-life (24 hours) .
- Clinical Use : Investigated for age-related muscle wasting and osteoporosis.
Echinacoside
- Source: Plant-derived phenylethanol glycoside from Cistanche tubulosa.
- Binding : Weak interaction with GHSR1a compared to GHRP-6, suggesting lower efficacy .
- Potential: Natural alternative for mild GH stimulation.
Key Research Findings
Pharmacodynamic Differences
- GHRP-6 vs. GHRP-2 : GHRP-6’s shorter serum detection window (2 hours vs. 8 hours) implies faster clearance .
- Dose-Specific Effects : In gilthead sea bream, GHRP-6 at 100 µg/kg improved aerobic metabolism, while 500 µg/kg elevated plasma GH without metabolic benefits .
Receptor Binding and Selectivity
- GHRP-6’s Lys⁶ residue forms a critical salt bridge with D99².⁶⁰ on GHSR1a, a feature absent in Hexarelin and Ipamorelin .
- Non-peptide agonists (e.g., MK-677) bind competitively but lack the intramolecular stabilization seen in GHRP-6 .
Data Tables
Table 1: Hormonal Selectivity of GHRP-6 and Analogs
Compound | GH Release | Appetite Stimulation | Cortisol Elevation | ACTH Elevation |
---|---|---|---|---|
GHRP-6 | Yes | Yes | Yes | Yes |
GHRP-2 | Yes | No | Yes | Yes |
Hexarelin | Yes | No | No | No |
Ipamorelin | Yes | No | No | No |
MK-677 | Yes | Yes | No | No |
Table 2: Pharmacokinetic Profiles
Compound | Serum Detection Window | Urine Detection Window | Oral Bioavailability |
---|---|---|---|
GHRP-6 | 2 hours | 6 hours | Low (IV/IN routes) |
GHRP-2 | 8 hours | 6 hours | Low |
MK-677 | 24 hours | 48 hours | High |
Biological Activity
GHRP-6 acetate (Growth Hormone-Releasing Peptide-6) is a synthetic peptide that stimulates the secretion of growth hormone (GH) from the pituitary gland. Its biological activity has been extensively studied, revealing various mechanisms and effects on different physiological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
GHRP-6 primarily acts through the activation of specific receptors in the hypothalamus and pituitary gland, leading to increased GH release. The mechanism involves:
- Activation of the Ghrelin Receptor : GHRP-6 binds to the growth hormone secretagogue receptor (GHS-R), mimicking the action of ghrelin, which is a natural GH secretagogue.
- Calcium Mobilization : Studies have shown that GHRP-6 stimulates intracellular calcium mobilization and inositol phosphate production, activating protein kinase C (PKC) pathways that enhance GH secretion .
- Independence from GHRH : Unlike growth hormone-releasing hormone (GHRH), GHRP-6 can stimulate GH secretion independently, allowing for synergistic effects when used in combination with GHRH .
Pharmacokinetics
The pharmacokinetic profile of GHRP-6 indicates a short half-life, necessitating frequent administration. Key findings include:
- Half-Life : The distribution half-life is approximately 7.6 minutes, while elimination half-life averages around 2.5 hours .
- Bioavailability : GHRP-6 exhibits poor oral bioavailability; studies indicate that its enteral activity is significantly lower than parenteral administration, with only about 0.7% potency observed when administered orally in rats .
Biological Effects
The biological effects of GHRP-6 extend beyond GH release, impacting several physiological processes:
1. Cardiovascular Effects
- GHRP-6 demonstrates cardioprotective properties in models of heart failure. In studies involving doxorubicin-induced cardiomyopathy, GHRP-6 administration improved left ventricular ejection fraction and reduced myocardial damage .
- It has been shown to enhance cardiac function without increasing heart rate, suggesting a positive inotropic effect .
2. Cytoprotective Effects
- Research indicates that GHRP-6 may exert cytoprotective effects across multiple organ systems during ischemia-reperfusion injury. It reduces oxidative stress and preserves cellular integrity in organs such as the liver and kidneys .
3. Growth Promotion
- Clinical studies have demonstrated that GHRP-6 effectively identifies growth hormone deficiency in adults, showing comparable efficacy to traditional testing methods like the insulin tolerance test (ITT) .
Case Studies
Several case studies have highlighted the therapeutic potential of GHRP-6:
- Heart Failure Models : In a rat model of heart failure induced by doxorubicin, concurrent administration of GHRP-6 significantly improved survival rates and cardiac function compared to control groups .
- Diagnostic Applications : In a clinical trial involving 49 patients with suspected pituitary disease, GHRP-6 was able to accurately diagnose GH deficiency when compared to ITT results .
Data Table: Summary of Key Findings on GHRP-6 Activity
Q & A
Basic Research Questions
Q. What is the structural and molecular basis of GHRP-6 Acetate, and how does it influence its biological activity?
this compound is a synthetic hexapeptide with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 and a molecular formula of C₄₆H₅₆N₁₂O₆ (molecular weight: 873.01 g/mol) . The acetate modification enhances solubility and stability, critical for in vitro and in vivo applications. Its D-amino acid residues (D-Trp, D-Phe) resist enzymatic degradation, prolonging its half-life in biological systems. Researchers should prioritize purity (>95%) and storage conditions (2–8°C, desiccated) to maintain structural integrity during experiments .
Q. How does this compound stimulate growth hormone (GH) secretion, and what experimental models validate this mechanism?
GHRP-6 binds to the ghrelin receptor (GHS-R1a), activating the hypothalamic-pituitary axis to release GH. Key studies include:
- Dose-response experiments : In human trials, co-administration with GHRH (growth hormone-releasing hormone) synergistically increased GH levels by 2–3× compared to either agent alone .
- Hypothalamic-pituitary disconnection models : Subjects with disrupted hypothalamic-pituitary connections showed reduced GH response to GHRP-6, confirming its dual action on both the pituitary and hypothalamus . Researchers should use receptor antagonists like [D-Lys³]-GHRP-6 (IC₅₀ = 0.9 μM) to isolate GHS-R1a-mediated effects .
Advanced Research Questions
Q. What methodological challenges arise when analyzing this compound and its metabolites in biological samples?
GHRP-6 undergoes rapid metabolism (e.g., cleavage into fragments like GHRP-6(2-6)NH₂ and GHRP-6(2-5)OH). Advanced analytical approaches include:
- Receptor-mediated purification : Using GHS-R1a receptor affinity chromatography to isolate bioactive metabolites from complex matrices (e.g., plasma, urine) .
- LC-MS/MS protocols : Optimize ion-pairing reagents (e.g., trifluoroacetic acid) to enhance peptide ionization and detection limits . Contradictory data may arise from interspecies variability; for example, murine models show higher subcutaneous bioavailability than primates, necessitating species-specific validation .
Q. How do conflicting findings on GHRP-6's role in inflammation and tissue repair inform experimental design?
- Pro-inflammatory vs. anti-inflammatory effects : GHRP-6 suppresses TNF-α and IL-6 in acute lung injury models but exacerbates inflammation in chronic fibrosis .
- Tissue regeneration : In gut epithelial cells, GHRP-6 enhances migration (3× control rate) without affecting proliferation, while combining it with EGF amplifies repair in multi-organ failure models . Researchers must contextualize dose, timing, and disease stage. For example, use 5–10 mg/kg in rodent acute injury models versus lower doses (<2 mg/kg) in chronic settings to avoid paradoxical effects .
Q. What are the implications of GHRP-6's off-target interactions (e.g., melanocortin receptors) for functional studies?
[D-Lys³]-GHRP-6, a GHS-R1a antagonist, weakly binds melanocortin receptors (Ki = 26–120 μM), potentially confounding results in neurobehavioral studies . Mitigation strategies include:
- Competitive binding assays : Use selective melanocortin antagonists (e.g., SHU9119) to isolate GHS-R1a pathways .
- Behavioral controls : In rodent models of depression, validate findings with genetic GHS-R1a knockouts to exclude melanocortin-mediated effects .
Q. Recommendations for Future Research
- Standardize metabolite profiling across species to resolve pharmacokinetic discrepancies .
- Explore receptor crosstalk (e.g., GHS-R1a and dopamine receptors) in neuropsychiatric models using optogenetic tools .
- Leverage multi-omics approaches (transcriptomics, peptidomics) to map GHRP-6's pleiotropic effects in tissue repair .
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOPQAMQAZCJE-SLBOMMQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145177-42-0 | |
Record name | Growth hormone releasing hexapeptide acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF-110679 ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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